Trimethylsilyl 7-[(trimethylsilyl)amino]heptanoate
Description
Trimethylsilyl 7-[(trimethylsilyl)amino]heptanoate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The compound’s chemical formula is C13H31NO2Si2 . It is known for its chemical inertness and large molecular volume, making it useful in various applications .
Properties
CAS No. |
61853-71-2 |
|---|---|
Molecular Formula |
C13H31NO2Si2 |
Molecular Weight |
289.56 g/mol |
IUPAC Name |
trimethylsilyl 7-(trimethylsilylamino)heptanoate |
InChI |
InChI=1S/C13H31NO2Si2/c1-17(2,3)14-12-10-8-7-9-11-13(15)16-18(4,5)6/h14H,7-12H2,1-6H3 |
InChI Key |
PNKNNXIGYWTJJT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NCCCCCCC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 7-[(trimethylsilyl)amino]heptanoate typically involves the reaction of heptanoic acid derivatives with trimethylsilylating agents. One common method is the reaction of heptanoic acid with trimethylsilyl chloride in the presence of a base, such as pyridine, to form the trimethylsilyl ester.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems for trimethylsilylation. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 7-[(trimethylsilyl)amino]heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, silanes, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Trimethylsilyl 7-[(trimethylsilyl)amino]heptanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trimethylsilyl 7-[(trimethylsilyl)amino]heptanoate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the stabilization of reactive intermediates, protection of functional groups, and modification of molecular properties. The compound’s effects are mediated through pathways involving silicon-carbon and silicon-oxygen bonds .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Used for similar trimethylsilylation reactions but lacks the aminoheptanoate moiety.
Bis(trimethylsilyl)acetamide: Another trimethylsilylating agent with different reactivity and applications.
Uniqueness
Trimethylsilyl 7-[(trimethylsilyl)amino]heptanoate is unique due to its dual functionality, combining the properties of trimethylsilyl groups with an aminoheptanoate backbone. This combination allows for versatile applications in both organic synthesis and material science .
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